molecular formula C15H18N2O B14600302 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one CAS No. 60260-55-1

3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one

Cat. No.: B14600302
CAS No.: 60260-55-1
M. Wt: 242.32 g/mol
InChI Key: SGFDBAONEDCVHR-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is an organic compound belonging to the class of carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds to form imino derivatives, which are then further reacted to yield the desired product . For example, the reaction of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with chloroacetic acid can lead to the formation of thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is unique due to its specific amino and propanone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications .

Properties

CAS No.

60260-55-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-amino-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one

InChI

InChI=1S/C15H18N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1,3,5,7H,2,4,6,8-10,16H2

InChI Key

SGFDBAONEDCVHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCN

Origin of Product

United States

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